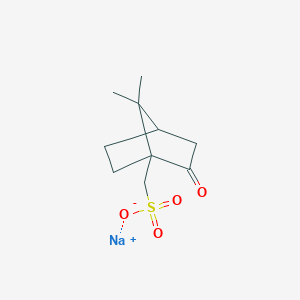
Sodium camphorsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le camphresulfonate de sodium, également connu sous le nom de (+)-10-camphresulfonate de sodium, est une poudre cristalline blanche avec un goût légèrement amer. C'est un sel de sodium de l'acide camphresulfonique et est connu pour sa solubilité dans l'eau et l'éthanol. Ce composé est couramment utilisé comme stimulant respiratoire et circulatoire et a des applications dans divers domaines, y compris la médecine et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le camphresulfonate de sodium peut être synthétisé par la sulfonation du camphre avec de l'acide sulfurique et de l'anhydride acétique. La réaction implique la formation d'acide camphresulfonique, qui est ensuite neutralisé par de l'hydroxyde de sodium pour produire du camphresulfonate de sodium .
Méthodes de production industrielle : Dans les milieux industriels, la production de camphresulfonate de sodium implique les étapes suivantes :
Sulfonation : Le camphre est mis à réagir avec de l'acide sulfurique et de l'anhydride acétique pour former de l'acide camphresulfonique.
Neutralisation : L'acide camphresulfonique est ensuite neutralisé par de l'hydroxyde de sodium pour former du camphresulfonate de sodium.
Purification : La solution obtenue est purifiée à l'aide de charbon actif et de filtration pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions : Le camphresulfonate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de la camphrequinone.
Réduction : Il peut être réduit pour former du camphre.
Substitution : Il peut subir des réactions de substitution avec des nucléophiles pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les nucléophiles courants incluent les amines et les alcools.
Principaux produits :
Oxydation : Camphrequinone
Réduction : Camphre
Substitution : Divers dérivés du camphre.
Applications De Recherche Scientifique
Le camphresulfonate de sodium a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme agent de résolution pour les amines chirales et autres cations.
Biologie : Il est utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Il est utilisé comme stimulant respiratoire et circulatoire et dans le traitement des vertiges et des syncopes.
Industrie : Il est utilisé dans la synthèse de produits pharmaceutiques et comme catalyseur dans diverses réactions chimiques .
5. Mécanisme d'action
Le mécanisme d'action du camphresulfonate de sodium implique son interaction avec le système nerveux central. Il agit comme un stimulant, améliorant les fonctions respiratoires et circulatoires. Le composé exerce ses effets en stimulant le centre respiratoire dans le tronc cérébral et en augmentant la fréquence cardiaque et la pression artérielle .
Mécanisme D'action
The mechanism of action of sodium camphorsulfonate involves its interaction with the central nervous system. It acts as a stimulant, enhancing respiratory and circulatory functions. The compound exerts its effects by stimulating the respiratory center in the brainstem and increasing the heart rate and blood pressure .
Comparaison Avec Des Composés Similaires
Le camphresulfonate de sodium est unique en raison de sa structure et de ses propriétés spécifiques. Des composés similaires incluent :
Acide camphresulfonique : Le composé parent du camphresulfonate de sodium, utilisé dans des applications similaires.
Benzènesulfonate de sodium : Un autre sel sulfonate avec des applications et des propriétés différentes.
Toluènesulfonate de sodium : Utilisé dans différentes applications industrielles mais partage certaines propriétés chimiques avec le camphresulfonate de sodium .
Propriétés
Numéro CAS |
34850-66-3 |
|---|---|
Formule moléculaire |
C10H16NaO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
Clé InChI |
RQBIDHXNCXLZRB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES isomérique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
Key on ui other cas no. |
34850-66-3 21791-94-6 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Sodium camphorsulfonate in current research?
A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].
Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?
A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].
Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?
A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].
Q4: Are there any studies investigating the electrochemical behavior of this compound?
A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


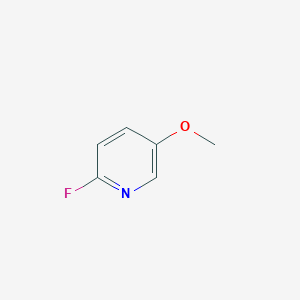

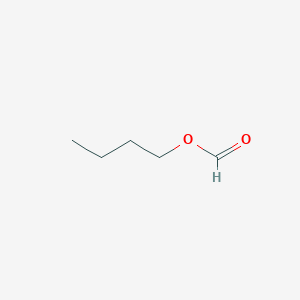
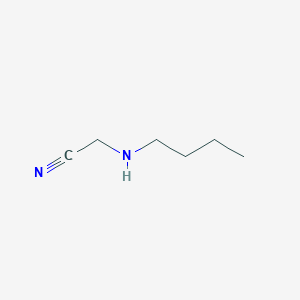
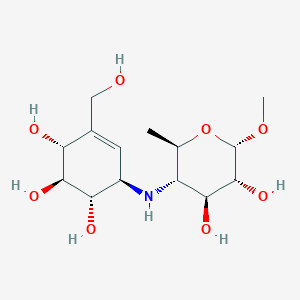
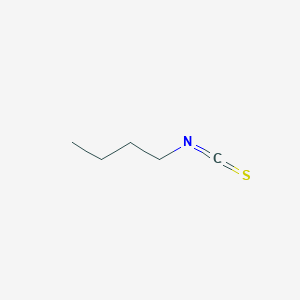
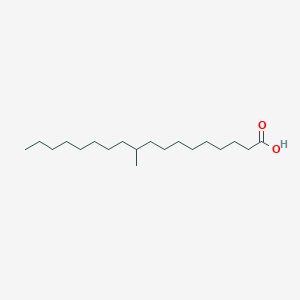
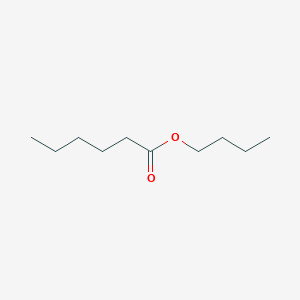
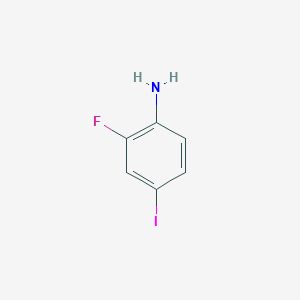

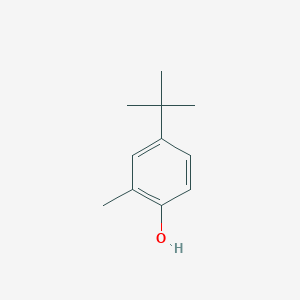

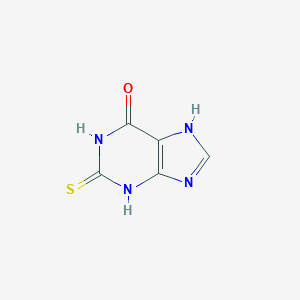
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
